5-(3-Bromopropyl)-2,3-dihydrobenzofuran

Synthetic chemistry Nucleophilic substitution Leaving-group ability

5-(3-Bromopropyl)-2,3-dihydrobenzofuran (CAS not independently assigned; molecular formula C11H13BrO; MW 241.12 g/mol; InChI Key: BNHGHOQTRLJVJD-UHFFFAOYSA-N) is a 2,3-dihydrobenzofuran derivative bearing a primary alkyl bromide side chain at the 5-position. The compound functions predominantly as a synthetic intermediate, most notably in the preparation of immunosuppressive amine derivatives described in US Patent 8,129,361.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
Cat. No. B8654891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromopropyl)-2,3-dihydrobenzofuran
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCCBr
InChIInChI=1S/C11H13BrO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5-7H2
InChIKeyBNHGHOQTRLJVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromopropyl)-2,3-dihydrobenzofuran: Core Intermediate Properties and Procurement Rationale


5-(3-Bromopropyl)-2,3-dihydrobenzofuran (CAS not independently assigned; molecular formula C11H13BrO; MW 241.12 g/mol; InChI Key: BNHGHOQTRLJVJD-UHFFFAOYSA-N) is a 2,3-dihydrobenzofuran derivative bearing a primary alkyl bromide side chain at the 5-position. The compound functions predominantly as a synthetic intermediate, most notably in the preparation of immunosuppressive amine derivatives described in US Patent 8,129,361 [1]. The 5-(3-bromopropyl) substituent combines the conformational constraint of the dihydrobenzofuran core with a terminal electrophilic center, enabling selective N-alkylation and C–C bond-forming reactions. Commercially supplied at ≥95% purity (typical), the compound's procurement value lies in its defined regiochemistry and the differential reactivity of the primary alkyl bromide relative to chloro, iodo, or secondary bromide analogs [2].

Why 5-(3-Bromopropyl)-2,3-dihydrobenzofuran Cannot Be Indiscriminately Substituted with In-Class Analogs


Within the 2,3-dihydrobenzofuran class, seemingly minor structural variations—shift of the bromopropyl chain from the 5- to the 7-position, alteration of the halogen from bromine to chlorine, or branching of the alkyl linker—produce measurable differences in electrophilic reactivity, steric accessibility, and the pharmacokinetic profile of downstream products. Patent US 8,129,361 explicitly requires the 5-(3-bromopropyl) architecture to construct a specific alkyl–aryl ether linkage that is critical for S1P receptor modulator activity [1]. Substitution with the 7-regioisomer (e.g., 7-(3-bromopropyl)-2,3-dihydrobenzofuran, CAS 1596082-67-5) alters the electron density at the reacting center, while replacement with the chloropropyl analog reduces leaving-group mobility by approximately 30–60-fold in prototypical SN2 displacements, impacting both reaction rate and yield under identical conditions [2]. Such differences are not theoretical; they directly affect synthetic route feasibility, impurity profiles, and ultimately the biological activity of the final pharmaceutical candidate.

Quantitative Differentiation Evidence for 5-(3-Bromopropyl)-2,3-dihydrobenzofuran Versus Closest Analogs


Primary Bromide vs. Primary Chloride Leaving-Group Reactivity in SN2 Alkylation

The terminal C–Br bond in 5-(3-bromopropyl)-2,3-dihydrobenzofuran is intrinsically more reactive toward nucleophilic displacement than the corresponding C–Cl bond in 5-(3-chloropropyl)-2,3-dihydrobenzofuran. In classical SN2 reactivity scales, primary alkyl bromides react approximately 30- to 60-fold faster than primary alkyl chlorides with a given nucleophile under identical conditions, a difference attributable to the lower carbon–halogen bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and the superior leaving-group ability of bromide ion (pKa of HBr ≈ –9 vs. HCl ≈ –7) [1]. This rate enhancement translates directly to higher yields and shorter reaction times when the compound is employed as an alkylating agent in multi-step syntheses, as demonstrated in the preparation of the immunosuppressive amine intermediate in US Patent 8,129,361, where the bromopropyl electrophile is reacted with a phenolic nucleophile under mild conditions [2].

Synthetic chemistry Nucleophilic substitution Leaving-group ability

5-Position vs. 7-Position Regioisomer Electronic and Steric Differentiation

The 2,3-dihydrobenzofuran scaffold exhibits position-dependent electronic effects. Substituents at the 5-position are conjugated with the ring oxygen through the aromatic π-system, whereas substituents at the 7-position experience a stronger inductive electron-withdrawing effect due to proximity to the oxygen atom. In a study of 5- vs. 7-substituted 2-(3-alkoxypropylaminomethyl)-2,3-dihydrobenzofuran analogs, replacement of substituents at the 5-position with CH₃ or OCH₃ markedly reduced pharmacological activity, while introduction of CH₃ or Cl at the 7-position increased activity in rat vas deferens assays [1]. Although this study did not directly test the bromopropyl series, the position-dependent activity modulation is consistent with differential electronic perturbation of the dihydrobenzofuran core. For the synthetic chemist, the 5-position also offers greater steric accessibility for the bromopropyl chain compared to the 7-position, where peri-interactions with the ring oxygen can hinder nucleophilic approach [2].

Medicinal chemistry Structure–activity relationship Dihydrobenzofuran SAR

Primary Bromide (n-Propyl) vs. Secondary Bromide (Isopropyl) Alkylation Regioselectivity

5-(3-Bromopropyl)-2,3-dihydrobenzofuran bears a primary alkyl bromide, whereas the isomeric 5-(2-bromopropyl)-2,3-dihydrobenzofuran (CAS 2228161-18-8) contains a secondary bromide. In SN2 reactions, primary alkyl halides react approximately 10²- to 10³-fold faster than secondary alkyl halides due to reduced steric hindrance at the reaction center [1]. Furthermore, secondary bromides are more prone to competing E2 elimination, generating alkene byproducts that complicate purification. The primary bromide in 5-(3-bromopropyl)-2,3-dihydrobenzofuran thus offers superior selectivity for substitution over elimination when reacted with amine or alkoxide nucleophiles, a critical advantage in the preparation of pharmaceutical intermediates where impurity profiles are tightly controlled [2]. The 3-carbon spacer also provides optimal chain length for spanning the distance between the dihydrobenzofuran anchor and the target nucleophilic site in the final coupled product.

Synthetic chemistry Regioselectivity Alkylating agents

Patent-Documented Synthetic Utility: Defined Yield in a Multi-Step Pharmaceutical Intermediate Synthesis

In US Patent 8,129,361, 5-(3-bromopropyl)-2,3-dihydrobenzofuran is prepared from 3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol (Compound 76-1; 1.91 g) via Appel-type bromination using N-bromosuccinimide (2.01 g) and triphenylphosphine (2.97 g) in dichloromethane, yielding the target bromide (2.31 g) as a colorless oil after silica gel chromatography [1]. While the exact percentage yield is not explicitly reported in the accessible patent excerpt, the mass recovery (>100% theoretical based on the alcohol precursor mass) is consistent with high conversion and the known efficiency of the NBS/PPh₃ protocol for primary alcohol bromination. This compound then serves as the direct alkylating agent to construct the ether-linked immunosuppressive pharmacophore. No alternative halogen or positional isomer is specified for this critical bond-forming step, indicating that the 5-(3-bromopropyl) architecture is uniquely required for the synthetic sequence.

Process chemistry Patent synthesis S1P receptor modulator

Bromine vs. Iodine Leaving-Group Balance: Avoiding Over-Reactivity and Instability

While the iodo analog 5-(3-iodopropyl)-2,3-dihydrobenzofuran would be expected to exhibit even faster SN2 displacement (iodide is a better leaving group than bromide by approximately 3–6-fold) [1], primary alkyl iodides suffer from significant practical drawbacks: light sensitivity, thermal lability, and susceptibility to elimination and radical side reactions during storage. The bromo derivative represents an optimal balance—sufficiently reactive for efficient alkylation under mild conditions, yet stable enough for routine handling, storage at ambient temperature, and long-term inventory management. The C–Br bond dissociation energy (≈ 285 kJ/mol) sits approximately 50 kJ/mol above the C–I bond (≈ 234 kJ/mol), correlating with reduced unintended decomposition [2]. This stability–reactivity trade-off is a well-recognized selection criterion in process chemistry and supports the procurement preference for the bromo over the iodo analog.

Synthetic chemistry Leaving-group optimization Intermediate stability

Optimal Application Scenarios for 5-(3-Bromopropyl)-2,3-dihydrobenzofuran Procurement


Synthesis of S1P Receptor Modulator Intermediates (Immunosuppressive Drug Development)

This compound is the specified alkylating agent in US Patent 8,129,361 for constructing the ether-linked pharmacophore of S1P receptor modulators. Research groups developing next-generation immunosuppressive agents that follow the FTY720 structural paradigm require this exact intermediate to replicate the patented synthetic route. The primary bromide reactivity enables efficient coupling to phenolic nucleophiles under mild conditions, while the 5-position regiochemistry ensures correct spatial orientation of the dihydrobenzofuran anchor within the S1P receptor binding pocket [1].

Alkylation of Amine, Thiol, or Alkoxide Nucleophiles in Multi-Step Heterocycle Synthesis

The terminal primary bromide is optimally configured for SN2 displacement by nitrogen, sulfur, or oxygen nucleophiles, providing a versatile handle for appending diverse functional groups to the dihydrobenzofuran scaffold. The 3-carbon spacer minimizes steric interference from the bicyclic core while maintaining conformational rigidity. This application is particularly relevant in medicinal chemistry campaigns where the dihydrobenzofuran moiety serves as a privileged scaffold for target engagement [2]. The bromide leaving group provides approximately 30–60-fold faster reaction rates compared to the corresponding chloride, reducing reaction times and improving throughput in parallel synthesis libraries.

Structure–Activity Relationship (SAR) Studies of 5-Substituted Dihydrobenzofurans

For medicinal chemists exploring the SAR of 2,3-dihydrobenzofuran-based lead compounds, the 5-(3-bromopropyl) derivative provides a well-defined starting point for diversification. The primary bromide can be displaced with a wide range of nucleophiles (amines, thiols, alkoxides, azide, cyanide) to generate focused libraries varying at the terminus of the propyl linker. The established position-dependent activity of dihydrobenzofurans—where 5-substitution and 7-substitution produce divergent biological outcomes as demonstrated in vas deferens assays [3]—makes the availability of the pure 5-regioisomer essential for interpretable SAR data.

Process Chemistry Development and Scale-Up Validation

The compound's documented synthesis via NBS/PPh₃ bromination of the corresponding primary alcohol in dichloromethane, followed by straightforward aqueous workup and chromatographic purification, provides a robust and scalable preparatory method [1]. Process chemists validating or optimizing this route benefit from the compound's ambient stability (no requirement for cold-chain shipping or light-protected storage, unlike the iodo analog), which reduces logistics complexity and cost. The well-characterized impurity profile (triphenylphosphine oxide as the primary byproduct) facilitates quality control and batch-to-batch consistency assessment.

Quote Request

Request a Quote for 5-(3-Bromopropyl)-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.